1-Aminotetrazole

説明

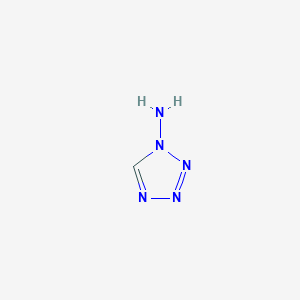

Structure

2D Structure

3D Structure

特性

分子式 |

CH3N5 |

|---|---|

分子量 |

85.07 g/mol |

IUPAC名 |

tetrazol-1-amine |

InChI |

InChI=1S/CH3N5/c2-6-1-3-4-5-6/h1H,2H2 |

InChIキー |

KNRUQUSSDKZTSQ-UHFFFAOYSA-N |

正規SMILES |

C1=NN=NN1N |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1 Aminotetrazole and Its Derivatives

Multicomponent Reaction Strategies for 1-Aminotetrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools in organic synthesis. researchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net In the context of this compound synthesis, several MCR strategies have been developed, providing access to a diverse range of substituted aminotetrazoles.

A notable advancement in the synthesis of 1-substituted 5-aminotetrazoles is the use of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) as a promoter in a three-component reaction. acs.orgnih.govnih.gov This method involves the reaction of a primary amine, phenyl isothiocyanate, and sodium azide (B81097), typically under microwave irradiation. acs.orgnih.gov The use of bismuth nitrate, a non-toxic and environmentally benign catalyst, presents a significant advantage over traditional methods that often employ toxic heavy metal salts like lead or mercury compounds. acs.orgnih.gov

The reaction is characterized by good yields, short reaction times, and a straightforward workup procedure that often avoids the need for column chromatography. acs.orgnih.gov A key feature of this methodology is its high regioselectivity, which is governed by the electronic properties of the amine substrate. acs.orgnih.govnih.govacs.org The reaction preferentially yields the regioisomer where the more electron-donating group is attached to the N1 position of the tetrazole ring. acs.orgnih.gov This observed regioselectivity is contrary to that reported for other metal-catalyzed and metal-free synthetic routes. acs.orgnih.govacs.org

The proposed mechanism for this transformation involves the initial formation of a thiourea (B124793) from the reaction of the amine and phenyl isothiocyanate. The bismuth(III) ion then acts as a thiophilic Lewis acid, coordinating to the sulfur atom of the thiourea. acs.org This coordination facilitates a base-induced desulfurization process, leading to the in situ generation of a carbodiimide (B86325) intermediate. The carbodiimide then reacts with the azide ion to form a guanyl azide, which subsequently undergoes intramolecular cyclization to afford the 1-substituted 5-aminotetrazole (B145819) product. acs.org

Table 1: Examples of Bismuth Nitrate-Promoted Synthesis of 1-Substituted 5-Aminotetrazoles

| Amine Substrate | Product | Yield (%) | Reaction Time (min) |

| Benzylamine | 1-Benzyl-5-phenylaminotetrazole | 89 | 2 |

| Aniline | 1,5-Diphenylaminotetrazole | 85 | 3 |

| p-Toluidine | 1-(p-Tolyl)-5-phenylaminotetrazole | 92 | 2 |

| p-Anisidine | 1-(p-Methoxyphenyl)-5-phenylaminotetrazole | 95 | 2 |

Data synthesized from multiple sources. acs.orgnih.gov

Historically, this transformation has been achieved using various thiophilic reagents, including heavy metal salts. acs.org The development of the bismuth nitrate-based method provides a greener and safer alternative. acs.orgnih.gov The reaction of a pre-formed thiourea with sodium azide in the presence of bismuth nitrate also proceeds to the corresponding 5-aminotetrazole, confirming the role of the thiourea as a key intermediate. acs.org

The reaction of cyanogen (B1215507) azide (N₃CN) with primary amines provides a direct and versatile route to 1-substituted 5-aminotetrazoles. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is characterized by its mild reaction conditions, typically proceeding at room temperature in a mixture of acetonitrile (B52724) and water. researchgate.net The reaction is believed to proceed through the formation of an imidoyl azide intermediate, which then undergoes a cyclization reaction to form the tetrazole ring. organic-chemistry.orgorganic-chemistry.org

This synthetic strategy is applicable to a wide range of primary amines, allowing for the preparation of a diverse library of 1-substituted 5-aminotetrazoles. organic-chemistry.org Notably, this method has been successfully employed in the synthesis of chiral 5-aminotetrazole derivatives starting from α-amino esters, demonstrating its utility in the preparation of molecules with potential biological activity. researchgate.net Furthermore, the reaction can be extended to the synthesis of bis- and tris-(1-substituted 5-aminotetrazole) derivatives. organic-chemistry.org

Table 2: Synthesis of 1-Substituted 5-Aminotetrazoles using Cyanogen Azide

| Primary Amine | Product | Yield (%) |

| Benzylamine | 1-Benzyl-5-aminotetrazole | 74 |

| Allylamine | 1-Allyl-5-aminotetrazole | 68 |

| Methyl L-phenylalaninate | Methyl 2-(5-amino-1H-tetrazol-1-yl)-3-phenylpropanoate | 69 |

Data synthesized from multiple sources. organic-chemistry.orgresearchgate.net

While the primary focus of many multicomponent syntheses of aminotetrazoles is on the rapid construction of the heterocyclic core, the issue of stereochemical control is of significant importance, particularly for applications in medicinal chemistry. The synthesis of chiral 5-aminotetrazole derivatives from α-amino esters using cyanogen azide demonstrates that stereocenters present in the starting materials can be retained in the final product. researchgate.net

However, the development of multicomponent reactions that actively create and control new stereocenters during the formation of the tetrazole ring or its substituents is an area that warrants further investigation. Such methodologies would significantly enhance the utility of these reactions for the asymmetric synthesis of complex, biologically active molecules.

Regioselective Functionalization and Derivatization Approaches

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and for its incorporation into larger molecular frameworks. The tetrazole ring possesses multiple nitrogen atoms that can potentially be functionalized, leading to the formation of regioisomers. Therefore, the development of regioselective functionalization methods is of paramount importance.

The N-alkylation of 5-substituted 1H-tetrazoles is a common method for their derivatization, but it can often lead to a mixture of N1 and N2-alkylated products. mdpi.comresearchgate.net The regioselectivity of the alkylation can be influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the base, and the solvent used. For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of potassium carbonate resulted in the formation of two separable regioisomers. mdpi.com

Similarly, the N-arylation of tetrazoles can also yield a mixture of isomers. However, methods for regioselective N-arylation have been developed. For example, a metal-free approach for the N2-arylation of 5-substituted 1H-tetrazoles using diaryliodonium salts has been reported. organic-chemistry.org In another instance, the reaction of the triethylammonium (B8662869) salt of 5-phenyltetrazole with bis(4-methoxyphenyl)iodonium bromide in the presence of a copper catalyst selectively afforded the 2-(4-methoxyphenyl)-5-phenyltetrazole. researchgate.net The development of highly regioselective N-alkylation and N-arylation protocols for this compound itself remains an important synthetic challenge.

Introduction of Hydroxyethyl (B10761427) and Chloroethyl Moieties

The introduction of hydroxyethyl and chloroethyl groups onto the this compound scaffold is a key functionalization strategy. These moieties can serve as handles for further chemical transformations, such as polymerization or the introduction of other functional groups. The synthesis of these derivatives typically proceeds via N-alkylation reactions.

The reaction of this compound with ethylene (B1197577) oxide in a suitable solvent is a common method for the introduction of a hydroxyethyl group. This reaction follows a nucleophilic ring-opening mechanism of the epoxide, where the amino group of this compound acts as the nucleophile. The reaction is typically carried out under controlled temperature and pressure conditions. ijrcs.org The primary product of this reaction is 1-(2-hydroxyethyl)-5-aminotetrazole. The reaction of ethylene oxide with primary and secondary amines is a well-established method for hydroxyethylation. vt.edu

Alternatively, 1-(2-hydroxyethyl)-5-aminotetrazole can be synthesized through the alkylation of this compound with 2-chloroethanol. This reaction is generally performed in the presence of a base to deprotonate the tetrazole ring or the amino group, thereby increasing its nucleophilicity. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products. A related synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol has been reported, which proceeds via the reaction of a protected tetrazole with a suitable reagent, followed by deprotection. prepchem.com

The introduction of a chloroethyl moiety can be achieved by reacting this compound with a suitable chloroethylating agent, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane, under basic conditions. The synthesis of ethylene-bridged 5-aminotetrazole and nitropyrazole has been achieved through the reaction of 2-haloethylamines with cyanogen azide, demonstrating the utility of haloalkylamines in constructing such derivatives. nih.gov The chloroethylated derivatives are valuable intermediates for subsequent nucleophilic substitution reactions.

Nitration Strategies for Ring Modification

Nitration of the this compound ring system is a critical step in the synthesis of high-energy materials, as the introduction of the nitro group significantly enhances the energetic properties of the resulting compounds. The nitration can occur on the exocyclic amino group or on the tetrazole ring itself, depending on the reaction conditions and the starting material.

The direct nitration of 5-aminotetrazole can be challenging. However, dehydration of 5-aminotetrazole nitrate with sulfuric acid at room temperature has been shown to lead to the formation of a nitraminotetrazole. core.ac.uk A compound identified as 5-nitraminotetrazole has been prepared through the interaction of N-nitro-N'-aminoguanidine with nitrous acid, followed by cyclization of the resulting azide. core.ac.uk

A more common approach involves the nitration of N-substituted 1-aminotetrazoles. For instance, 1-methyl-5-aminotetrazole (B134227) can be nitrated to yield 1-methyl-5-nitrotetrazole. nih.gov The synthesis of 1-methoxy-5-nitroiminotetrazole was achieved through the nitration of 1-methoxy-5-aminotetrazole. nih.gov The nitration of 5-amino-1H-tetrazole and methyl-5-amino-1H-tetrazoles has been a subject of study for producing energetic materials. ijrcs.org

The synthesis of sodium 5-nitrotetrazolate can be achieved by reacting sodium nitrite (B80452) directly with aminotetrazole and a strong inorganic acid, followed by neutralization with sodium hydroxide (B78521). researchgate.net This method avoids the use of copper salts, which can form sensitive byproducts. rsc.org An alternative single-pot synthesis of sodium 5-nitrotetrazolate involves the oxidation of 5-amino-1H-tetrazole using potassium superoxide. rsc.org

A series of C–N linked bistetrazolate nitramino compounds have been prepared from 5-aminotetrazole and cyanogen azide, followed by nitration. wikipedia.org These compounds exhibit high nitrogen content and promising energetic properties. wikipedia.org

Azo-Coupling Reactions of this compound Derivatives

Azo-coupling reactions are a fundamental class of reactions in organic synthesis, used to form azo compounds (R-N=N-R'), which are often intensely colored and have applications as dyes and pigments. sphinxsai.com In the context of this compound, the exocyclic amino group can be diazotized and then coupled with a suitable coupling partner to form a variety of azo derivatives.

The general procedure for an azo coupling reaction involves two main steps: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline. unb.canih.gov For this compound derivatives, the primary amino group is first treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a tetrazolyldiazonium salt. unb.canih.gov This diazonium salt is then reacted with a coupling component.

For example, the diazonium salt of an aminothiazole has been coupled with various aromatic compounds to produce azo dyes. chemguide.co.uk A similar strategy can be applied to this compound. The coupling reaction with phenols is typically carried out in a basic medium, which activates the phenol for electrophilic attack by the diazonium ion. libretexts.orgnih.gov The coupling with anilines is generally performed in a weakly acidic medium. libretexts.orgnih.gov

A specific example is the synthesis of azo-coupled derivatives of 1-hydroxy-5-aminotetrazole. google.com After the initial synthesis of 1-hydroxy-5-aminotetrazole, it can be diazotized and coupled to generate compounds like 5,5'-azo-bis(1-N-oxidotetrazole). google.com These azo-bridged tetrazole compounds are of interest as energetic materials due to their high nitrogen content.

Synthesis of Specialized this compound Analogues

Preparation of 1-Hydroxy-5-aminotetrazole (HAT)

1-Hydroxy-5-aminotetrazole (HAT) is a highly sought-after precursor for the synthesis of advanced energetic materials due to the presence of the N-oxide functionality, which improves the oxygen balance and energetic performance. chemguide.co.ukresearchgate.net

An optimized and improved two-step synthesis of HAT has been developed. researchgate.net This method involves the synthesis of an intermediate, 1-benzyloxy-5-aminotetrazole (BAT), through the cyclization of O-benzylhydroxylamine with cyanogen azide. wikipedia.orgresearchgate.net The reaction is carried out by combining an aqueous solution of O-benzylhydroxylamine with an acetonitrile solution of cyanogen azide and stirring for an extended period at room temperature. researchgate.net The resulting BAT is then debenzylated to yield HAT. researchgate.net

The initial synthesis of HAT involved the direct reaction of aqueous hydroxylamine (B1172632) with cyanogen azide. chemguide.co.ukgoogle.com However, this method suffered from low yields and the formation of side products. The use of a benzyl protecting group for the hydroxylamine in the improved synthesis circumvents these issues. sphinxsai.comresearchgate.net

| Reactants | Intermediates/Catalysts | Product | Yield | Reference |

| O-benzylhydroxylamine, Cyanogen azide | 1-Benzyloxy-5-aminotetrazole (BAT) | 1-Hydroxy-5-aminotetrazole (HAT) | 64% | researchgate.net |

| Aqueous hydroxylamine, Cyanogen azide | - | 1-Hydroxy-5-aminotetrazole (HAT) | 22% | researchgate.net |

Synthesis of 5-Methyl-1-aminotetrazole and its Analogues

5-Methyl-1-aminotetrazole and its analogues are important building blocks in various fields, including medicinal chemistry and materials science. The synthesis of these compounds can be achieved through several routes, primarily involving the methylation of 5-aminotetrazole or the cyclization of appropriate precursors.

A method for the synthesis of 1-methyl-5-aminotetrazole involves the methylation of 5-aminotetrazole monohydrate using dimethyl sulfate (B86663) as the methylating agent. google.com The reaction is carried out in an aqueous solution of sodium hydroxide with an organic solvent such as toluene, xylene, or chlorobenzene. google.com The reaction is heated to a temperature of 88-93 °C for a period of 1.5-4.5 hours. google.com This method is reported to have a high yield of up to 78.1% and produces fewer byproducts compared to other methods. google.com

Another approach for the preparation of methyltetrazole-5-amines, including 1-methyl-(1H)-tetrazole-5-amine, involves the methylation of commercially available 5-aminotetrazole monohydrate. prepchem.com

The synthesis of 1,5-disubstituted-5-aminotetrazoles can be achieved through a bismuth-promoted multicomponent reaction of phenyl isothiocyanate, sodium azide, and an amine. ajol.info This method offers good yields, short reaction times, and simple workup procedures. The regioselectivity of this reaction is influenced by the electronic density of the amine used. ajol.info

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Aminotetrazole monohydrate | Dimethyl sulfate, NaOH, Toluene | 1-Methyl-5-aminotetrazole | 78.1% | google.com |

| 5-Aminotetrazole monohydrate | Methylating agent | 1-Methyl-(1H)-tetrazole-5-amine | 51% | prepchem.com |

| Phenyl isothiocyanate, NaN₃, Amine | Bi(NO₃)₃·5H₂O | 1,5-Disubstituted-5-aminotetrazoles | Good | ajol.info |

Methodologies for Mesoionic Tetrazolium-5-aminides

Mesoionic tetrazolium-5-aminides are a class of compounds characterized by a positive charge delocalized over the tetrazole ring and a negatively charged exocyclic nitrogen atom. These compounds exhibit unique reactivity and have potential applications in various areas of chemistry.

The primary and most straightforward method for the synthesis of mesoionic tetrazolium-5-aminides involves a two-step process starting from 5-aminotetrazole or its N-alkyl derivatives. unb.cacuhk.edu.hkresearchgate.net The first step is the quaternization of the aminotetrazole with an alkylating agent in the presence of a strong acid, such as perchloric acid in tert-butanol (B103910) (t-BuOH/HClO₄ system). unb.cacuhk.edu.hk This regioselective quaternization leads to the formation of 1,3-disubstituted 5-aminotetrazolium salts. unb.cacuhk.edu.hk

In the second step, the synthesized 5-aminotetrazolium salts are treated with a base, typically sodium hydroxide, in a biphasic system like water-chloroform. unb.ca This deprotonation of the exocyclic amino group results in the formation of the mesoionic tetrazolium-5-aminides, which can be extracted into the organic layer. unb.ca These mesoionic compounds are often colored solids, soluble in various organic solvents. unb.cacuhk.edu.hk

These mesoionic tetrazolium-5-aminides display enhanced nucleophilicity at the exocyclic nitrogen atom compared to the parent 5-aminotetrazoles. unb.cacuhk.edu.hkresearchgate.net This increased reactivity allows them to participate in reactions where 5-aminotetrazoles are unreactive. For example, they can be alkylated with reagents like 1,2-dibromoethane (B42909) to form bistetrazolium salts. unb.cacuhk.edu.hk

| Starting Material | Reagents | Intermediate | Product | Reference |

| 5-Aminotetrazole | t-BuOH/HClO₄ | 1,3-Di-tert-butyl-5-aminotetrazolium perchlorate (B79767) | 1,3-Di-tert-butyltetrazolium-5-aminide | unb.cacuhk.edu.hk |

| 1-Methyl-5-aminotetrazole | t-BuOH/HClO₄ | 1-Methyl-3-tert-butyl-5-aminotetrazolium perchlorate | 1-Methyl-3-tert-butyltetrazolium-5-aminide | cuhk.edu.hk |

| 1,3-Di-tert-butyltetrazolium-5-aminide | 1,2-Dibromoethane | - | N,N'-Ethylene-bridged bis-derivative | researchgate.net |

Development of Bis- and Tris-1-substituted 5-Aminotetrazole Systems

The synthesis of molecules incorporating multiple tetrazole units, such as bis- and tris-tetrazole systems, represents a significant area of research, particularly in the fields of energetic materials, coordination chemistry, and pharmaceuticals. These complex structures offer unique properties due to their high nitrogen content and the potential for multiple coordination sites. Advanced synthetic methodologies have focused on creating these systems efficiently, often employing multicomponent reactions or sequential substitution strategies.

Bismuth-Promoted Multicomponent Synthesis of Bis-5-Aminotetrazoles

A notable advancement in the synthesis of bis-tetrazole systems is the use of a non-toxic bismuth-promoted multicomponent reaction. nih.govacs.org This method facilitates the synthesis of bis-1,5-disubstituted 5-aminotetrazoles from aliphatic primary diamines, an isothiocyanate (e.g., phenyl isothiocyanate), and sodium azide. nih.govacs.org The reaction is promoted by bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and is typically carried out under microwave heating, which allows for short reaction times and good yields. nih.gov

The protocol was successfully applied to various aliphatic primary diamines with different spacer lengths. acs.org The three-component strategy proved to be highly effective for synthesizing these bis-tetrazole compounds. acs.org An interesting observation was that the yields of the bis-tetrazoles increased with the length of the carbon chain separating the two amine groups. acs.org

Table 1: Synthesis of Bis-5-Aminotetrazoles via Bismuth-Promoted Multicomponent Reaction

| Product Name | Aliphatic Diamine | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1,1'-(Propane-1,3-diyl)bis(N-phenyl-1H-tetrazol-5-amine) | 1,3-Diaminopropane | 5 | 39 |

| 1,1'-(Butane-1,4-diyl)bis(N-phenyl-1H-tetrazol-5-amine) | 1,4-Diaminobutane | 3 | 51 |

| 1,1'-(Hexane-1,6-diyl)bis(N-phenyl-1H-tetrazol-5-amine) | 1,6-Diaminohexane | 10 | 60 |

Data sourced from The Journal of Organic Chemistry. acs.org

Cyanogen Azide Based Synthesis

An efficient protocol for preparing 1-substituted 5-aminotetrazoles involves the reaction of cyanogen azide (CNN₃) with primary amines. nih.govorganic-chemistry.org This reaction proceeds through an imidoyl azide intermediate which subsequently cyclizes to form the tetrazole ring. nih.gov This methodology has been successfully extended to the synthesis of both bis- and tris-(1-substituted 5-aminotetrazole) derivatives by employing primary diamines and triamines as the starting materials. nih.govorganic-chemistry.org The use of cyanogen azide provides a direct and effective route to these more complex nitrogen-rich structures under mild reaction conditions. organic-chemistry.org

Synthesis of a Tris-tetrazole System via a Triazine Scaffold

A significant achievement in the development of tris-tetrazole systems is the synthesis of 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine. uohyd.ac.inias.ac.in This compound is notable for containing a triazine core and six tetrazole rings within a single molecule, resulting in an exceptionally high nitrogen content of 79%. uohyd.ac.inias.ac.in

The synthesis is a two-step process starting from cyanuric chloride: ias.ac.in

First, cyanuric chloride is reacted with sodium dicyanamide (B8802431) to produce the intermediate N,N',N''-(1,3,5-triazine-2,4,6-triyl)tris(N-cyanocyanamide). ias.ac.in

This intermediate is then reacted with sodium azide and hydrochloric acid in dimethylformamide (DMF). This step facilitates the cyclization of the cyano groups into tetrazole rings, yielding the final product. ias.ac.in

Data sourced from the Indian Academy of Sciences. ias.ac.in

Ugi-Azide Multicomponent Reaction for Bis-tetrazoles

Multicomponent reactions (MCRs), particularly the Ugi-azide reaction, offer a convergent and efficient pathway to complex molecules like bis-tetrazoles. nih.gov A catalyst-free repetitive Ugi-type four-component reaction (UT-4CR) has been developed to prepare novel bis-1,5-disubstituted-1H-tetrazoles. nih.gov This process involves mixing a primary diamine with two equivalents of an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide in methanol. The reaction can be accelerated by microwave heating to afford the bis-tetrazole products in excellent yields. nih.gov

Comprehensive Structural Characterization and Spectroscopic Analysis of 1 Aminotetrazole Systems

X-ray Crystallographic Analysis for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state of 1-aminotetrazole (1-AT) has been established through single-crystal X-ray diffraction (XRD). rsc.org While the compound has been successfully synthesized and its structure confirmed, the detailed crystallographic parameters from the primary literature were not fully available in the indexed search results. However, a reported density of 1.48 g cm⁻³ for this compound provides a key physical parameter derived from its crystal structure. nih.gov

For context, related aminotetrazole derivatives have been extensively studied. For instance, anhydrous 5-aminotetrazole (B145819), a tautomeric isomer, crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.net Derivatives such as 1-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine crystallize in the monoclinic P2₁/c space group with a significantly higher density of 1.806 g cm⁻³. nih.gov The crystal structure of 1-isopropylideneamino-1H-tetrazol-5-amine has also been determined, revealing a nearly planar molecule. nih.gov These examples highlight the structural diversity within the aminotetrazole family, though the specific packing of the parent this compound governs its unique properties.

Hydrogen bonding is a dominant intermolecular force in the crystal structures of aminotetrazoles, significantly influencing their packing and stability. In this compound, the exocyclic amino group (-NH₂) provides hydrogen bond donors, while the nitrogen atoms of the tetrazole ring act as acceptors.

Studies on related compounds provide insight into the likely interactions. For example, in the crystal structure of 1-benzyl-5-amino-1H-tetrazole, intermolecular hydrogen bonds of the N–H(amino)···N(tetrazole) type are observed. researchgate.net Similarly, the crystal structure of 1-isopropylideneamino-1H-tetrazol-5-amine is stabilized by intermolecular N—H···N hydrogen bonding, which links the molecules into a three-dimensional network. nih.gov In various salts of 5-aminotetrazole, extensive hydrogen bonding between the amino groups and tetrazolate nitrogen atoms leads to the formation of wave-shaped ribbons and layered structures. pnrjournal.com It is highly probable that this compound features a comparable, robust network of hydrogen bonds that defines its solid-state architecture.

The way individual this compound molecules pack together in the crystal lattice, known as supramolecular assembly, is a direct consequence of intermolecular forces, primarily hydrogen bonding. In addition to hydrogen bonds, π–π stacking interactions between the aromatic tetrazole rings can also play a crucial role in the crystal packing. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution, providing unambiguous information about its proton, carbon, and nitrogen environments. The compound has been characterized by multinuclear NMR techniques. rsc.orgresearchgate.net

Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within the molecule. For this compound, two main signals are expected: one for the C-H proton on the tetrazole ring and another for the N-H protons of the amino group. The chemical shift of these protons is influenced by the electronic environment of the heterocyclic ring and the solvent used.

While specific data for the parent this compound was not available in the search results, data for a closely related polymeric derivative, N-glycidyl-5-aminotetrazole (N1-isomer), shows a characteristic signal for the amino (-NH₂) protons at 6.62 ppm in DMSO-d₆. nih.gov The C-H proton of the tetrazole ring is expected to appear in the aromatic region, typically downfield. nist.govbibliotekanauki.pl

Carbon-13 (¹³C) NMR spectroscopy identifies the carbon skeleton of a molecule. Since this compound contains only one carbon atom, its ¹³C NMR spectrum is expected to show a single signal. The chemical shift of this carbon is characteristic of the tetrazole ring system.

Analysis of a polymeric N1-isomer of a glycidyl-5-aminotetrazole derivative revealed the tetrazole carbon signal (C–NH₂) at 156.50 ppm in DMSO-d₆. nih.gov Studies on other 5-substituted-1H-tetrazoles report this carbon signal in a similar range, from approximately 155-157 ppm. nih.govrsc.org This indicates that the carbon atom in the this compound ring is significantly deshielded, consistent with its position within an electron-poor aromatic heterocycle.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the five distinct nitrogen environments in the this compound molecule: the four nitrogen atoms of the tetrazole ring and the one nitrogen of the exocyclic amino group. researchgate.net The chemical shifts are highly sensitive to the electronic structure and bonding within the heterocyclic system. wikipedia.orgnist.gov

In related diaminotetrazole systems, the signals for the tetrazole ring nitrogen atoms are observed over a wide range, from approximately -15 ppm to -117 ppm, while the amino group nitrogens appear at a much higher field, around -290 ppm to -340 ppm. researchgate.net The use of ¹⁵N labeling and the analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants are advanced methods used to definitively assign the signals and study the structure of such nitrogen-rich heterocycles. wikipedia.org

Data Tables

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 1-Substituted Aminotetrazole Derivative

Data obtained for N-glycidyl-5-aminotetrazole (N1-isomer) in DMSO-d₆ as an illustrative example. nih.gov

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | -NH₂ (Amino Group) | 6.62 |

| ¹³C | C-NH₂ (Tetrazole Ring) | 156.50 |

Elucidation of Regioisomerism through NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tetrazole derivatives, particularly for distinguishing between regioisomers such as this compound and 5-aminotetrazole. The chemical environment of each nucleus (¹H, ¹³C, ¹⁵N) is highly sensitive to the position of the amino substituent on the tetrazole ring, resulting in distinct chemical shifts and coupling constants.

In the synthesis of aminotetrazoles, isomeric mixtures are common, necessitating careful NMR analysis for unambiguous identification. nih.gov For instance, in substituted aminotetrazoles, the chemical shifts of the carbon atom within the tetrazole ring are significantly different for N-1 and N-2 isomers. In N-glycidyl-5-aminotetrazole polymers, the carbon signal for the N-1 isomer appears at approximately 156.5 ppm, while the N-2 isomer's carbon resonates further downfield at about 167.5 ppm. nih.gov Similarly, ¹H NMR can distinguish isomers through the signals of the amino protons; for example, the NH₂ protons of an N1-isomer of a 5-aminotetrazole (5-AT) derivative were observed at 6.62 ppm, whereas those of the N2-isomer appeared at 5.99 ppm. nih.gov

¹⁵N NMR spectroscopy offers even greater insight due to the direct involvement of nitrogen atoms in the heterocyclic ring and the substituent. The use of ¹⁵N-labeling is a powerful technique to study the structures and tautomeric forms of aminotetrazoles in solution. rsc.orgresearchgate.net The analysis of ¹³C-¹⁵N and ¹H-¹⁵N coupling constants provides definitive evidence for connectivity and helps resolve complex isomeric and tautomeric equilibria. rsc.org In a study of 2,5-diaminotetrazole, ¹⁵N NMR signals for the tetrazole ring nitrogens were observed between -15.8 ppm and -116.7 ppm, while the amino group nitrogens appeared at much higher fields, around -289.7 ppm and -338.8 ppm. rsc.org These distinct ranges are critical for assigning the correct isomeric structure.

Table 1: Representative NMR Chemical Shifts (ppm) for Aminotetrazole Isomers

| Nucleus | Isomer Type | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹³C | N-1 Substituted (C-NH₂) | ~156.5 | nih.gov |

| ¹³C | N-2 Substituted (C-NH₂) | ~167.5 | nih.gov |

| ¹³C | C5 of 5-arylamino-1H-tetrazole | 155 - 157 | researchgate.net |

| ¹H | NH₂ of N-1 Isomer | ~6.62 | nih.gov |

| ¹H | NH₂ of N-2 Isomer | ~5.99 | nih.gov |

| ¹⁵N | Tetrazole Ring (N3) | ~ -15.8 | rsc.org |

| ¹⁵N | Tetrazole Ring (N1) | ~ -116.7 | rsc.org |

| ¹⁵N | N-NH₂ Group | ~ -289.7 | rsc.org |

| ¹⁵N | C-NH₂ Group | ~ -338.8 | rsc.org |

Note: Data is for substituted aminotetrazole systems and provides a general reference for distinguishing isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound and related systems. These methods are crucial for confirming the presence of key structural motifs and for studying intermolecular interactions like hydrogen bonding. researchgate.net

The IR spectrum of an aminotetrazole is characterized by several distinct absorption bands corresponding to specific molecular vibrations. The NIST WebBook provides an evaluated reference IR spectrum for this compound. nist.gov Key functional groups and their characteristic vibrational frequencies are summarized below:

N-H Vibrations: The amino (-NH₂) group gives rise to stretching vibrations, typically observed in the 3100-3400 cm⁻¹ region. nih.govajol.info

C-H Vibrations: If alkyl or aryl substituents are present, their C-H stretching vibrations appear around 2800-3100 cm⁻¹. nih.govajol.info

C=N and N=N Vibrations: The tetrazole ring itself has a complex vibrational signature. Stretching vibrations associated with C=N and N=N bonds within the ring typically occur in the 1400-1650 cm⁻¹ range. nih.govajol.info

Ring Vibrations: Other vibrations of the tetrazole ring, such as N-N-N bending and ring breathing modes, are found at lower frequencies, often between 750 cm⁻¹ and 1300 cm⁻¹. These can include NCN, NN, and CN modes. nih.gov

Table 2: Key Infrared (IR) Absorption Bands for Aminotetrazole Systems

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound System |

|---|---|---|

| O-H Stretch | 3339 - 3384 | 5-Aminotetrazole Schiff Bases ajol.info |

| N-H Stretch (Amino) | 3190 - 3336 | 5-Aminotetrazole Schiff Bases / Polymers nih.govajol.info |

| C-H Stretch | 2876 - 3071 | Substituted Aminotetrazoles nih.govajol.info |

| C=N Stretch (Imine/Ring) | 1623 - 1666 | 5-Aminotetrazole Schiff Bases ajol.info |

| C=C Stretch (Aromatic) | 1580 - 1602 | 5-Aminotetrazole Schiff Bases ajol.info |

| N=N Stretch (Ring) | 1319 - 1375 | 5-Aminotetrazole Schiff Bases ajol.info |

| Tetrazole Ring Modes (NCN, NN, CN) | 757 - 1550 | N-glycidyl-5-aminotetrazole polymers nih.gov |

To achieve precise assignment of experimental vibrational spectra, researchers frequently employ correlative analysis with theoretical calculations, typically using Density Functional Theory (DFT). researchgate.netresearchgate.net This approach involves optimizing the molecular geometry of the compound and calculating its vibrational frequencies in silico. The calculated spectrum can then be compared with the experimental IR and Raman data.

For example, a study on 1-benzyl-5-amino-1H-tetrazole utilized DFT calculations to accurately reproduce the crystal structure and assign spectral features. researchgate.net Similarly, the photochemistry of methyl-substituted 5-aminotetrazoles was investigated by comparing experimental matrix-isolation IR spectra with B3LYP/6-311++G(d,p) calculated spectra, allowing for the unambiguous identification of transient photoproducts. acs.orgacs.org In a theoretical study of 1-amino-5-azidotetrazole, DFT calculations predicted the strongest IR peaks at 1573 cm⁻¹ (asymmetrical C-N stretching in the ring) and 2287 cm⁻¹ (N-N stretching of the azido (B1232118) group), providing a guide for experimental identification. researchgate.net This synergy between experimental and computational methods is essential for a complete understanding of the vibrational properties of complex heterocyclic systems like this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectrometry

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and electronic structure.

The unsubstituted tetrazole ring typically exhibits an absorption maximum in the vacuum UV region (below 200 nm). ajol.info The introduction of an amino group, a chromophore, shifts the absorption to longer wavelengths. The position of the substituent (e.g., at N-1 vs. C-5) and the solvent environment can influence the absorption spectrum.

For derivatives like Schiff bases of 5-aminotetrazole, absorption maxima (λmax) have been reported around 240-245 nm in methanol, arising from electronic transitions within the extended conjugated system. ajol.info The analysis of UV-Vis spectra is often enhanced by theoretical calculations. Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic transitions and simulate UV-Vis spectra. researchgate.net A study on 1-benzyl-5-amino-1H-tetrazole demonstrated excellent agreement between the experimental spectrum recorded in DMF and the spectrum calculated using TD-DFT, validating the assignment of electronic transitions. researchgate.net Such analyses are crucial for understanding the electronic properties and potential photochemical behavior of this compound systems.

Mass Spectrometric Techniques for Molecular Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of this compound. It also provides structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) is a common MS technique where the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum for 5-aminotetrazole (a close isomer of this compound) shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions. nist.govspectrabase.com The fragmentation of the tetrazole ring is a key diagnostic feature. Studies on the decomposition of aminotetrazole-containing materials have identified two primary fragmentation pathways: the loss of a nitrogen molecule (N₂, 28 Da) and the loss of hydrazoic acid (HN₃, 43 Da). researchgate.netucr.edu The relative prominence of these pathways can depend on the isomeric structure and the experimental conditions. ucr.edu

For highly accurate mass determination, advanced techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry are employed. nih.gov These ultra-high-resolution methods can provide mass accuracy below 1 ppm, allowing for the unambiguous determination of the elemental formula (e.g., CH₃N₅ for this compound) and distinguishing it from other compounds with the same nominal mass. nih.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique employed in the characterization of chemical compounds to determine their elemental composition. This method provides empirical evidence for the stoichiometry of a synthesized compound by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values based on its proposed molecular formula. In the context of this compound (CH₃N₅), elemental analysis serves as a crucial step in confirming the purity and identity of the compound.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent atoms (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol ). For a molecular weight of 85.07 g/mol , the calculated percentages are as follows: Carbon, 14.12%; Hydrogen, 3.55%; and Nitrogen, 82.32%. researchgate.netnih.gov

In practice, the synthesis of this compound and its derivatives is routinely followed by elemental analysis to verify the successful formation of the target molecule. While specific experimental data for the parent this compound is a standard characterization step, published literature often focuses on the novel derivatives. For instance, in the synthesis of related energetic materials, the elemental analysis is consistently reported as a key characterization parameter. nih.govnih.gov The close agreement between the calculated and experimentally found percentages of carbon, hydrogen, and nitrogen is a widely accepted criterion for confirming the stoichiometry of the synthesized compounds. nih.govnih.gov

The following tables present the theoretical elemental analysis data for this compound and provide an example of the typical data presentation for a related derivative, highlighting the importance of this analytical method in the structural characterization of such nitrogen-rich compounds.

Table 1: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12.01 | 14.12 |

| Hydrogen | H | 1.008 | 3.024 | 3.55 |

| Nitrogen | N | 14.01 | 70.05 | 82.32 |

| Total | CH₃N₅ | 85.08 | 100.00 |

Table 2: Example of Elemental Analysis Data for a this compound Derivative (1-Hydroxy-5H-tetrazole)

| Element | Calculated (%) | Found (%) | Reference |

| Carbon | 13.96 | 14.15 | nih.gov |

| Hydrogen | 2.34 | 2.31 | nih.gov |

| Nitrogen | 65.11 | 64.96 | nih.gov |

This comparative data for a closely related structure underscores the precision of elemental analysis in confirming the successful synthesis and purity of these compounds. The minor deviations between the calculated and found values are within accepted experimental error, thus validating the molecular formula.

Chemical Reactivity and Mechanistic Pathways of 1 Aminotetrazole Transformations

Reaction Mechanisms in Multicomponent Synthesis

In multicomponent reactions (MCRs), 1-aminotetrazole typically functions as a 1,3-binucleophile, with the exocyclic amino group and the adjacent N1 or N4 nitrogen atom of the tetrazole ring participating in the reaction. wikipedia.org The nucleophilicity of the tetrazole ring can be enhanced by deprotonation under basic conditions, which allows for control over the reaction's selectivity. wikipedia.org While this compound has been successfully employed in various MCRs, its reactivity can differ from other aminoazoles, sometimes leading to different reaction pathways or lower yields. clockss.org

Two notable examples of MCRs where aminotetrazoles can be utilized are the Biginelli and Ugi reactions.

Biginelli Reaction: The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.org When this compound is used in place of urea, it can lead to the formation of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. The proposed mechanism generally begins with the formation of an N-acylimine intermediate from the aldehyde and the β-ketoester. The exocyclic amino group of this compound then attacks the most electrophilic carbon, followed by cyclization involving a ring nitrogen atom and subsequent dehydration to yield the final fused heterocyclic system. nih.gov The reaction pathway can be influenced by the specific reactants and conditions used. nih.gov For instance, the use of catalysts like iodine or ionic liquids has been shown to facilitate the synthesis of tetrazolopyrimidine derivatives. nih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a versatile method for synthesizing α-aminoacyl amide derivatives from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org When an azide (B81097), such as trimethylsilyl (B98337) azide (TMSN₃), is used as a component, the reaction can yield 1,5-disubstituted tetrazoles. nih.gov In a variation of the Ugi reaction, α-aminomethyl tetrazoles can be synthesized and subsequently used as starting materials in a second Ugi reaction, demonstrating a library-to-library approach for generating highly substituted tetrazole derivatives. acs.orgnih.gov

The general mechanism of the Ugi reaction starts with the formation of an imine from the amine and the carbonyl compound. wikipedia.org Protonation of the imine forms an iminium ion, which is then attacked by the isocyanide to form a nitrilium ion intermediate. wikipedia.orgacs.org This intermediate is then trapped by a nucleophile, which in the case of the Ugi tetrazole reaction is the azide anion, leading to the formation of the tetrazole ring. nih.gov The final step often involves a Mumm rearrangement. wikipedia.org

Alkylation Reaction Mechanisms and Regioselectivity

The alkylation of this compound is a critical process for the synthesis of more complex derivatives, but it presents a challenge in controlling the regioselectivity. The tetrazole anion, formed under basic conditions, has two primary sites for alkylation: the N1 and N2 positions of the tetrazole ring. This results in the potential formation of two regioisomers: 1-alkyl-5-aminotetrazoles and 2-alkyl-5-aminotetrazoles.

The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and steric and electronic effects of substituents on the tetrazole ring. beilstein-journals.orgnih.gov Generally, the N2-alkylated isomer is thermodynamically more stable, while the N1-alkylated isomer is often the kinetically favored product. However, the outcome can be manipulated. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 regioselectivity in the alkylation of substituted indazoles, a principle that can be extended to other azoles. beilstein-journals.org

The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the electrophile. beilstein-journals.org This mechanistic difference can also influence the regioselectivity of the products. beilstein-journals.org For instance, in the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes, the N2-alkylated isomers are preferentially formed. researchgate.net Computational studies, such as those using AM1 theoretical calculations, can help to explain the observed regioselectivity. researchgate.net

Table 1: Factors Influencing Regioselectivity in Azole Alkylation

| Factor | Influence on Regioselectivity (N1 vs. N2) |

| Alkylating Agent | Steric hindrance of the electrophile can favor the less hindered nitrogen atom. The reaction mechanism (SN1 vs. SN2) also plays a role. |

| Solvent | Solvent polarity can affect the solubility of the base and the stability of the transition states, thereby influencing the isomer ratio. |

| Base | The choice of base (e.g., NaH, K₂CO₃, DBU) can significantly alter the regiochemical outcome. |

| Substituents | Electronic and steric effects of substituents on the tetrazole ring can direct alkylation to a specific nitrogen atom. |

| Thermodynamics vs. Kinetics | The N2 isomer is generally more thermodynamically stable, while the N1 isomer can be the kinetic product. Reaction conditions can be tuned to favor one over the other. |

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of this compound and its derivatives is a complex process that is highly dependent on factors such as the heating rate and the specific isomeric form of the compound. These materials are often energetic, and understanding their decomposition is vital for safety and for their application as gas generants in airbags and other propellants. unl.eduunl.edu

Under high heating rates (on the order of 10⁵–10⁶ K/s), the decomposition behavior of aminotetrazole-based energetic materials can differ significantly from that observed under slower heating conditions. ucr.edu T-jump/time-of-flight mass spectrometry (T-Jump/TOFMS) is a technique used to study these rapid decomposition processes. ucr.edu Studies have shown that for aminotetrazole-containing materials, two primary decomposition pathways for the tetrazole ring exist, leading to the formation of either hydrazoic acid (HN₃) or molecular nitrogen (N₂). ucr.edu The pathway that results in N₂ formation is often associated with symmetrically placed functional groups on the tetrazole ring, while asymmetric placement tends to favor the production of HN₃. ucr.edu

The decomposition temperature of these materials is also elevated under high heating rates. ucr.edu For example, the decomposition temperatures of various aminotetrazole salts have been measured under these conditions. ucr.edu

Table 2: Decomposition Temperatures of Aminotetrazole Salts at High Heating Rates

| Compound | Decomposition Temperature (°C) |

| 5-amino-1-methyl-1H-tetrazolium dinitramide (MeHAT_DN) | 201 ± 10 |

| 1,5-diamino-4-methyl-1H-tetrazolium dinitramide (MeDAT_DN) | 303 ± 7 |

| 1,5-diamino-1H-tetrazolium nitrate (B79036) (DAT_N) | 193 ± 14 |

| 1,5-diamino-4-methyl-1H-tetrazolium azide (MeDAT_N₃) | 184 ± 7 |

| 5-aminotetrazolium dinitramide (HAT_DN) | 251 ± 7 |

| Data from reference ucr.edu |

Theoretical studies using quantum chemical methods have provided significant insight into the unimolecular decomposition of this compound and its tautomers. unl.eduunl.eduresearchgate.net The decomposition pathways are distinct for the different tautomeric forms: 1H-5-aminotetrazole (1H-5-ATZ), 2H-5-aminotetrazole (2H-5-ATZ), and 5-iminotetrazole (5-ITZ). unl.eduunl.eduresearchgate.net

For 1H-5-ATZ and 2H-5-ATZ, the predicted primary decomposition products are N₂ and a metastable CH₃N₃ species. unl.eduunl.eduresearchgate.net In contrast, the unimolecular decomposition of 5-ITZ is predicted to yield HN₃ and aminocyanamide (B14148488) (NH₂CN). unl.eduunl.eduresearchgate.net These theoretical predictions are in good agreement with experimental observations. unl.eduunl.eduresearchgate.net

The calculated activation barriers for these decomposition pathways provide a quantitative measure of the relative stability of the different tautomers. unl.eduunl.eduresearchgate.net

Table 3: Calculated Activation Barriers for Unimolecular Decomposition of this compound Tautomers

| Tautomer | Primary Products | Calculated Activation Barrier (kJ/mol) |

| 1H-5-aminotetrazole (1H-5-ATZ) | N₂ + CH₃N₃ | 169.2 |

| 2H-5-aminotetrazole (2H-5-ATZ) | N₂ + CH₃N₃ | 153.7 |

| 5-iminotetrazole (5-ITZ) | HN₃ + NH₂CN | 199.5 |

| Data from references unl.eduunl.eduresearchgate.net |

The presence of substituents on the this compound scaffold can significantly influence the thermal decomposition pathways and the stability of the resulting compounds. For example, the introduction of nitro groups often leads to a decrease in molecular stability. nih.gov In contrast, modifying this compound with other heterocyclic moieties, such as in 1-amino-1-(tetrazol-5-yldiazenyl) guanidine (B92328) (tetrazene) and 2-(tetrazol-5-yldiazenyl) guanidine (MTX-1), results in compounds with different thermal behaviors. rsc.org

MTX-1 is found to be much more stable than tetrazene, with both compounds decomposing in multiple steps with different kinetic parameters. rsc.org The first decomposition step for both compounds has a similar activation energy (around 225 kJ/mol) and is thought to proceed via a similar rate-limiting chemical process that produces 1H-tetrazole and N₂. rsc.org However, tetrazene also produces aminocyanamide, while MTX-1 produces cyanamide (B42294). rsc.org

The kinetic parameters for the decomposition of these derivatives have been determined using techniques such as differential scanning calorimetry (DSC). rsc.orgmdpi.com

Table 4: Kinetic Parameters for the First Decomposition Step of Tetrazene and MTX-1

| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (log A) (s⁻¹) |

| Tetrazene | 168.1 | - |

| MTX-1 | 224.9 | 24.4 |

| Data from reference rsc.org |

Photochemical Transformations and Reaction Pathways

The photochemistry of this compound derivatives has been investigated through matrix isolation studies, where the compounds are irradiated with UV light at low temperatures. acs.orgnih.gov These studies reveal that the position of substituents on the tetrazole ring has a profound effect on the resulting photochemical reaction pathways. acs.orgnih.gov

A study comparing 1-methyl-(1H)-tetrazole-5-amine and 2-methyl-(2H)-tetrazole-5-amine showed that while both isomers can lead to a common diazirine intermediate that subsequently converts to 1-amino-3-methylcarbodiimide, their initial photoproducts are distinct. acs.orgnih.gov

The photolysis of 1-methyl-(1H)-tetrazole-5-amine results in the formation of an amino cyanamide (H₂N-N(CH₃)-C≡N). acs.orgnih.gov In contrast, the photolysis of 2-methyl-(2H)-tetrazole-5-amine yields a nitrile imine (H₂N-C⁻═N⁺═N-CH₃). acs.orgnih.gov This suggests that the formation of a nitrile imine may be a characteristic photochemical pathway for 2H-tetrazoles, while the formation of an amino cyanamide is a novel pathway observed for 1H-tetrazoles. acs.orgnih.gov

Further studies propose that a singlet state imidoylnitrene species acts as a common intermediate in the phototransformation of both 1,5- and 2,5-substituted tetrazoles. uc.pt This intermediate is thought to undergo a Wolff-type isomerization to produce a stable carbodiimide (B86325). uc.pt For 1,5-substituted tetrazoles, the imidoylnitrene is generated directly through photo-extrusion of N₂. uc.pt For 2,5-substituted tetrazoles, the pathway involves the initial formation of a nitrile imine, which then isomerizes to a diazirene before forming the imidoylnitrene. uc.pt

Cycloaddition Reactions and Ring Transformations

The reactivity of the this compound ring system allows for its participation in various transformations, leading to the formation of different heterocyclic structures. These reactions are often thermally driven and proceed through complex mechanistic pathways involving ring opening and subsequent recyclization.

A notable ring transformation of this compound (in its common tautomeric form, 5-amino-1H-tetrazole) involves its reaction with 1,2,4-triazine-5-carbonitriles. researchgate.net Through solvent-free thermolysis, these reactants can be converted into 1,2,4-triazolo[1,5-d] organic-chemistry.orgchemicalbook.comlookchem.comtriazine-2-amines. researchgate.net The proposed mechanism for this transformation begins with a nucleophilic substitution of the cyano group on the triazine ring by the aminotetrazole. researchgate.net This is followed by an electrocyclic reaction of an intermediate, which ultimately leads to the fused triazolotriazine product after proton migration. researchgate.net This synthetic method provides a novel route to constructing more complex, nitrogen-rich heterocyclic systems. researchgate.net

Another fundamental transformation is the thermal decomposition of 5-aminotetrazole (B145819) itself. nih.gov Kinetic and mechanistic studies have shown that this process involves the cleavage of the tetrazole ring to yield hydrazoic acid (HN₃) and cyanamide (NH₂CN). nih.gov This decomposition pathway highlights the inherent energetic nature of the tetrazole ring and its potential to serve as a precursor to other small, reactive nitrogen-containing molecules. nih.gov

Below is a summary of a key ring transformation reaction involving 5-amino-1H-tetrazole.

Table 1: Ring Transformation of 5-Amino-1H-tetrazole

| Reactant | Reagent | Conditions | Product |

|---|

Protonation and Deprotonation Studies

This compound, commonly existing as its 5-aminotetrazole tautomer, is an amphoteric compound, capable of acting as both a weak acid and a weak base. sciencemadness.org This behavior is similar to that of amino acids. sciencemadness.org The molecule possesses several potential sites for protonation and deprotonation, including the exocyclic amino group and the nitrogen atoms within the tetrazole ring. researchgate.net

The amino group can be protonated in the presence of strong mineral acids, allowing the compound to form salts. sciencemadness.org Conversely, the tetrazole ring exhibits acidic properties due to the hydrogen atom attached to one of the ring's nitrogen atoms. In the presence of a base, this proton can be removed. researchgate.net The deprotonation of the tetrazole ring significantly increases its nucleophilicity, which can be modulated by altering pH conditions to control reaction selectivity in synthetic applications. researchgate.net

The acidity and basicity of 5-aminotetrazole have been quantified through pKa measurements. The compound displays two distinct pKa values, corresponding to the protonation of the amino group and the deprotonation of the tetrazole ring. chemicalbook.comlookchem.com

Table 2: Acidity and Basicity Constants for 5-Aminotetrazole at 20°C

| Constant | Value | Description |

|---|---|---|

| pKₐ₁ | 1.76 | Corresponds to the protonation of the exocyclic amino group |

Data sourced from references chemicalbook.comlookchem.com.

Elaboration of 1 Aminotetrazole Derivatives, Analogues, and Functionalization Strategies

Exploration of 1-Substituted 5-Aminotetrazoles

The synthesis of 1-substituted 5-aminotetrazoles is a foundational strategy for modifying the properties of the parent compound. Various synthetic protocols have been developed to introduce a wide range of substituents at the N-1 position of the tetrazole ring.

One effective method involves the reaction of cyanogen (B1215507) azide (B81097) with primary amines. nih.gov This process generates an imidoyl azide intermediate, which subsequently undergoes cyclization to yield the desired 1-substituted 5-aminotetrazole (B145819) in good yields. nih.gov This approach has been successfully utilized for the synthesis of bis- and tris(1-substituted 5-aminotetrazole) derivatives. nih.gov

Another approach is a three-component synthesis promoted by bismuth nitrate (B79036), which acts as a thiophile. acs.org This method uses easily prepared N,N'-disubstituted thioureas and sodium azide as versatile reagents, offering an alternative route that avoids purification by column chromatography. acs.org Research has also explored the synthesis of Schiff bases by condensing 5-aminotetrazole with various aromatic aldehydes, such as o-vanillin and benzaldehyde, in the presence of glacial acetic acid. ajol.info These reactions have been reported with high yields, ranging from 80% to 88%. ajol.info

The introduction of different substituents allows for the fine-tuning of the molecule's properties. For instance, the synthesis of 1-(tert-butyl)-N-phenyl-1H-tetrazol-5-amine has been reported and its structure confirmed through NMR spectroscopy and mass spectrometry. acs.org

Table 1: Synthesis Methods for 1-Substituted 5-Aminotetrazoles

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Imidoyl Azide Cyclization | Cyanogen azide, Primary amines | In situ generation of intermediate; Good yields | nih.gov |

| Bismuth-Promoted Three-Component Reaction | N,N'-Disubstituted thioureas, Sodium azide, Bismuth nitrate | Bismuth acts as a thiophile; Avoids column chromatography | acs.org |

Development of 1-Hydroxy-5-aminotetrazole and its Analogues

1-Hydroxy-5-aminotetrazole (HAT) is a highly sought-after precursor for a new generation of energetic materials. nih.govcapes.gov.brresearchgate.net Its synthesis was first achieved through the reaction of aqueous hydroxylamine (B1172632) with cyanogen azide. nih.govcapes.gov.brresearchgate.net An alternative and improved synthetic route involves the cyclization of O-benzylhydroxylamine and cyanogen azide to form 1-benzyloxy-5-aminotetrazole, followed by debenzylation using H₂ gas and a Pd/C catalyst, resulting in a 64% yield of HAT. figshare.com

The introduction of the N-hydroxy group significantly enhances the physicochemical properties compared to the parent compound. mdpi.com The presence of the N-oxide functionality in HAT allows for the preparation of a wide variety of energetic materials with proven performance advantages over their non-oxidized counterparts. sciencemadness.org

The utility of HAT has been demonstrated through the preparation of several energetic salts, including its hydroxylammonium and ammonium (B1175870) salts. nih.govcapes.gov.br These derivatives often exhibit energetic performances equal to or greater than commonly used explosives like RDX. nih.govresearchgate.net The properties of these energetic salts have been thoroughly investigated, including characterization by X-ray diffraction, spectroscopy, and differential scanning calorimetry (DSC). nih.govcapes.gov.br

Table 2: Selected Energetic Salts of 1-Hydroxy-5-aminotetrazole (HAT)

| Compound | Formula | Key Characteristic | Reference |

|---|---|---|---|

| Hydroxylammonium salt of HAT | [NH₃OH]⁺[CH₂N₅O]⁻ | Exists in two polymorphs; High energetic performance | nih.govcapes.gov.br |

Synthesis and Research of Nitrimino-Substituted Tetrazoles

Introducing nitrimino (-NNO₂) or nitroamino (-NHNO₂) groups is a common strategy for designing high-performance energetic materials. rsc.org The nitrimino group, in particular, can form intramolecular hydrogen bonds, which enhances the stability and planarity of the molecule, leading to improved density, thermal stability, and sensitivity. rsc.org

A key example is the synthesis of 1-nitrimino-5-azidotetrazole, which is achieved through the nitration of 1-amino-5-azidotetrazole using a mixed acid. uni-muenchen.de This compound combines two highly energetic functional groups, azide and nitrimino, on a single tetrazole scaffold. uni-muenchen.de Subsequent reactions with ammonia (B1221849) or guanidinium (B1211019) carbonate yield highly energetic ionic derivatives. uni-muenchen.de

Research has also focused on creating bridged structures to improve the stability of tetrazole nitroimino explosives. rsc.org Symmetrical tetrazole nitroimino compounds bridged by alkyl or ether groups have been designed and synthesized. rsc.org These investigations show that combining a tetrazole ring with a nitrimino group is a feasible strategy for developing powerful energetic materials. rsc.org For example, 5-nitroiminotetrazole exhibits a high density (1.87 g cm⁻³) and a calculated detonation velocity of 9173 m s⁻¹. rsc.org

Table 3: Properties of Selected Nitrimino-Substituted Tetrazoles

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹, calculated) | Key Feature | Reference |

|---|---|---|---|---|

| 5-Nitroiminotetrazole | 1.87 | 9173 | High density due to molecular planarity | rsc.org |

Investigation of Azo-Coupled 1-Aminotetrazole Systems

The use of an azo bridge (-N=N-) to link heterocyclic rings is an effective method for increasing the energy content of new compounds. researchgate.net This strategy has been applied to this compound derivatives, particularly those containing an N-oxide group.

The oxidation of 1-hydroxy-5-aminotetrazole (HAT) with potassium permanganate (B83412) leads to the formation of 5,5'-azo-bis(1-N-oxidotetrazole) (or 1,1'-dihydroxy-5,5'-azobistetrazole). nih.govsciencemadness.org This azo-coupled compound serves as a precursor to a variety of high-performance energetic salts. nih.govcapes.gov.br The free acid can be isolated as an orange solid. sciencemadness.org

Energetic salts, such as the potassium, hydroxylammonium, ammonium, and hydrazinium (B103819) salts of 5,5'-azo-bis(1-N-oxidotetrazolate), have been synthesized and extensively characterized. nih.govcapes.gov.brresearchgate.net The calculated energetic performance of these materials, based on their heats of formation and X-ray densities, confirms their high potential. nih.gov Notably, 5,5'-azo-bis(1-N-oxidotetrazole) exhibits a rapid deflagration rate, close to a deflagration-to-detonation transition. nih.govresearchgate.net

Table 4: Azo-Coupled Derivatives of 1-Hydroxy-5-aminotetrazole

| Compound | Common Name/Acronym | Role/Characteristic | Reference |

|---|---|---|---|

| 5,5'-Azo-bis(1-oxidotetrazole) | - | Neutral azo-coupled derivative; Orange solid | nih.govcapes.gov.br |

| Potassium 5,5'-azo-bis(1-N-oxidotetrazolate) | - | Energetic salt | nih.govcapes.gov.br |

| Hydroxylammonium 5,5'-azo-bis(1-N-oxidotetrazolate) | - | Energetic salt | nih.govcapes.gov.br |

| Ammonium 5,5'-azo-bis(1-N-oxidotetrazolate) | - | Energetic salt | nih.govcapes.gov.br |

Design and Synthesis of Bicyclic and Polycyclic Systems Incorporating this compound

Creating bicyclic and polycyclic structures is a sophisticated strategy to enhance the density and energetic performance of materials derived from this compound. This involves linking the aminotetrazole ring to another heterocyclic system, often through a bridging group.

A notable example is the synthesis of N,N-methylene bridged compounds connecting 5-aminotetrazole and 4-amino-3,5-dinitropyrazole (ADNP). nih.gov This approach involves reacting 1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine (CDPA) with 5-aminotetrazole in the presence of a base. nih.gov This reaction yields two isomeric products, DMPT-1 and DMPT-2, where the pyrazole (B372694) and tetrazole rings are linked by a methylene (B1212753) bridge. nih.gov

These bicyclic systems demonstrate that introducing a nitropyrazole moiety can significantly improve the density and energetic properties while maintaining acceptable mechanical sensitivity. nih.gov For instance, the DMPT-1 isomer features a high crystal density and excellent calculated detonation properties. nih.gov The synthesis of such bridged systems represents a viable pathway to novel high-density energetic materials. nih.gov

Table 5: Properties of Methylene-Bridged this compound-Pyrazole Systems

| Compound | Full Name | Crystal Density (g cm⁻³) | Detonation Velocity (vD, m s⁻¹) | Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|---|---|

| DMPT-1 | 1-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine | 1.806 | 8610 | 30.2 | nih.gov |

| DMPT-2 | 2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine | - | - | - | nih.gov |

Generation of Mesoionic Tetrazolium-5-aminides

Mesoionic tetrazolium-5-aminides are a less examined class of 5-aminotetrazole derivatives. nih.govbeilstein-archives.org These compounds are prepared through the alkylation of 5-aminotetrazole or its N-alkyl derivatives, followed by deprotonation. nih.govbeilstein-archives.org A common synthetic route involves the quaternization of the tetrazole ring using a t-BuOH/HClO₄ system to form 1,3-disubstituted 5-aminotetrazolium salts. nih.govbeilstein-archives.orgnih.gov Subsequent treatment of these salts with an alkali, such as sodium hydroxide (B78521), yields the mesoionic aminides. nih.govbeilstein-archives.orgnih.gov

These mesoionic compounds are typically yellow solids soluble in a variety of organic solvents. nih.govbeilstein-archives.org A key characteristic of tetrazolium-5-aminides is the enhanced reactivity of the exocyclic nitrogen atom compared to standard 5-aminotetrazoles. nih.govnih.govresearchgate.netresearchgate.net This increased reactivity allows them to react with electrophiles like 1,2-dibromoethane (B42909) to form N,N'-ethylene-bridged bis-derivatives. nih.govnih.gov

The structures of these compounds have been characterized by various analytical methods, including NMR and UV-Vis spectroscopy, as well as single-crystal X-ray analysis. nih.govnih.gov The ¹³C NMR shift for the C5 endocyclic carbon atom in these aminides is typically observed in the range of 162.1–163.1 ppm. nih.gov

Table 6: Synthesis and Properties of Mesoionic Tetrazolium-5-aminides

| Synthesis Step | Reagents | Product | Key Observation | Reference |

|---|---|---|---|---|

| Quaternization | 5-Aminotetrazole, t-BuOH/HClO₄ | 1,3-Disubstituted 5-aminotetrazolium perchlorates | Regioselective alkylation | nih.govbeilstein-archives.org |

| Deprotonation | Tetrazolium salt, NaOH | Mesoionic tetrazolium-5-aminide | Formation of yellow, soluble solid | nih.govbeilstein-archives.org |

Coordination Chemistry and Ligand Design with 1 Aminotetrazole

Ligand Design for Modulated Coordination Properties

Ligand design is central to modulating the coordination properties and, consequently, the energetic performance and sensitivity of ECCs. The tetrazole ring system, with its inherent energetic potential, can be further functionalized. For instance, the introduction of an amino group at the N1 position of the tetrazole ring in 1-aminotetrazole enhances its energetic contribution compared to unsubstituted tetrazoles researchgate.net. Moreover, the substitution at the C5 position, such as the methyl group in 1-amino-5-methyltetrazole (1-AMT), allows for a strategic balance between energetic output and reduced sensitivity. While 1-AT derivatives might offer outstanding performance, they can also be excessively sensitive. The use of 1-AMT, an isomer of 1-methyl-5-aminotetrazole (B134227), provides a means to "tame" the system, making the resulting complexes safer to handle while retaining satisfactory energetic properties d-nb.inforesearchgate.net. This principle of modifying the ligand architecture is key to achieving desired safety and performance profiles.

Influence of Ligand Architecture on Complex Formation

Data Tables

Table 1: Selected Transition Metal Complexes with 1-Amino-5-methyltetrazole (1-AMT)

| Metal Ion | Ligand | Complex Formula | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | BDIS (mJ) | ESD (mJ) | Citation |

| Mn(II) | 1-AMT | Mn(1-AMT)62 (ECC 2) | ~200 | >1 J | 5 | 30 | 630 | d-nb.inforesearchgate.net |

| Fe(II) | 1-AMT | Fe(1-AMT)62 (ECC 3) | 177 | >1 J | 5 | 30 | 630 | d-nb.inforesearchgate.net |

| Cu(II) | 1-AMT | Cu(1-AMT)4(H2O)2 (ECC 4) | 163 | >1 J | 5 | 30 | 630 | d-nb.inforesearchgate.net |

| Zn(II) | 1-AMT | Zn(1-AMT)62 (ECC 5) | ~200 | >1 J | 5 | 30 | 630 | d-nb.inforesearchgate.net |

Note: Sensitivity data for Mn, Fe, and Zn complexes are generally reported as <1 J for impact, 5 N for friction, with specific BDIS and ESD values provided. The general trend indicates Fe and Cu complexes are more sensitive than Mn and Zn complexes.

Table 2: Copper(II) Complexes with 1-Methyl-5-aminotetrazole (1-MAT) and Energetic Anions

| Metal Ion | Ligand | Anion/Complex Formula | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Citation |

| Cu(II) | 1-MAT | Cu(1-MAT)2(HDNBA)22 (1) | 254 | >40 | >360 | tandfonline.comtandfonline.com |

| Cu(II) | 1-MAT | Cu(1-MAT)22 (2) | 272 | >40 | >360 | tandfonline.comtandfonline.com |

| Cu(II) | 1-MAT | Cu(1-MAT)4(H2O)22 (3) | 322 | 2.7 | Not specified | tandfonline.comtandfonline.com |

Note: HDNBA = 3,5-dinitrobenzoic acid; DNBA = 3,5-dinitrobenzoate; PA = picric acid. Complex 3 shows significantly higher thermal stability but also higher impact sensitivity.

List of Compounds Mentioned:

this compound (1-AT)

1-Amino-5-methyltetrazole (1-AMT)

1-Methyl-5-aminotetrazole (1-MAT)

Copper(II) perchlorate (B79767) complexes with 1-AMT: Mn(1-AMT)62, Fe(1-AMT)62, Cu(1-AMT)4(H2O)2, Zn(1-AMT)62

Copper(II) complexes with 1-MAT: Cu(1-MAT)2(HDNBA)22, Cu(1-MAT)22, Cu(1-MAT)4(H2O)22

Theoretical Investigations of Electronic Structure in Metal Complexes

Theoretical computational methods play a pivotal role in elucidating the intricate electronic structures of metal complexes and their behavior during spin-state transitions. These studies provide insights into the energy landscapes, structural changes, and electronic configurations that govern phenomena such as spin crossover (SCO).

Iron(II) complexes with a d⁶ electron configuration are prime candidates for exhibiting spin-state transitions, typically between a low-spin (LS) state (t₂g⁶ e g⁰) and a high-spin (HS) state (t₂g⁴ e g²). This transition is driven by external stimuli like temperature, pressure, or light, leading to significant changes in magnetic, optical, and structural properties. Theoretical investigations aim to accurately predict and understand the energetics and mechanisms of these transitions.

Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and more advanced multiconfigurational methods like the CASPT2 (multiconfigurational second-order perturbation theory) are commonly employed to study these systems nih.govacs.orgnih.govacs.org. These methods allow for the calculation of key parameters such as the energy difference between the high-spin and low-spin states (ΔEHL) and the change in metal-ligand bond length during the transition (ΔrHL) nih.govacs.orgnih.gov.

A significant body of theoretical work has focused on model Fe(II) complexes with nitrogen-donor ligands. Among these, complexes featuring tetrazole-based ligands have been investigated. For instance, the [Fe(1H-tetrazole)₆]²⁺ complex, where 1H-tetrazole acts as a monodentate ligand, serves as a representative system for studying spin-state transitions nih.govacs.orgnih.gov. Theoretical studies have compared the performance of different computational methodologies in accurately describing these transitions.

Research indicates that while DFT methods are generally well-suited for predicting structural parameters like ΔrHL, multiconfigurational approaches such as CASPT2 are essential for achieving quantitative accuracy in determining the spin-state energy splitting, ΔEHL nih.govacs.orgnih.gov. TD-DFT has also shown good qualitative agreement with CASPT2 for potential energy curves, suggesting its utility as a more computationally accessible alternative for certain aspects of these studies nih.govacs.orgnih.gov.

The spin-state splitting energy (ΔEHL) is a critical parameter, as it dictates the relative stability of the LS and HS states. For compounds exhibiting thermal spin-crossover (TSCO), ΔEHL is approximately related to kBT½, where T½ is the temperature at which half of the complexes are converted to the HS state acs.org. For the [Fe(1H-tetrazole)₆]²⁺ complex, CASPT2 calculations yielded a ΔEHL of 220 cm⁻¹, suggesting that such tetrazole-based complexes can undergo thermal spin-crossover phenomena around 100–200 K acs.org. In contrast, complexes with bidentate (e.g., 2,2'-bipyridine) or tridentate (e.g., 2,2':6',2''-terpyridine) ligands, such as [Fe(bipy)₃]²⁺ and [Fe(terpy)₂]²⁺, exhibit significantly larger ΔEHL values (4617 cm⁻¹ and 5888 cm⁻¹, respectively), indicating they tend to remain in the LS state and require external excitation (like light) to transition to the HS state acs.org.

The theoretical determination of potential energy curves along the modes connecting the LS and HS states provides deeper insight into the transition mechanism. For more complex ligands, such as tridentate ones, two-dimensional potential energy surfaces reveal that transitions can be separated by different vibrational modes, highlighting the complexity beyond a single configuration coordinate nih.govnih.gov.

Table 1: Comparison of Theoretical Methods for Spin-State Transition Parameters in Fe(II) Complexes

| Complex | Ligand Type | Method | ΔrHL (Å) | ΔEHL (cm⁻¹) | Reference |

| [Fe(1H-tetrazole)₆]²⁺ | Monodentate | CASPT2 | ~0.2 | 220 | acs.org |

| [Fe(1H-tetrazole)₆]²⁺ | Monodentate | DFT | 0.19–0.24 | (Not specified) | acs.org |

| [Fe(bipy)₃]²⁺ | Bidentate | CASPT2 | ~0.2 | 4617 | acs.org |

| [Fe(terpy)₂]²⁺ | Tridentate | CASPT2 | ~0.2 | 5888 | acs.org |

Note: ΔrHL represents the change in metal-ligand bond length between the high-spin and low-spin states. ΔEHL represents the energy difference between the high-spin and low-spin states.

These theoretical investigations underscore the importance of ligand design in tuning the spin-state transition properties of Fe(II) complexes. By understanding the electronic structure and the factors influencing ΔEHL and ΔrHL, researchers can rationally design new materials with desired SCO characteristics for advanced technological applications.

Applications in Advanced Materials Science and Molecular Engineering

Research on High-Nitrogen Materials for Advanced Applications

1-Aminotetrazole is a key precursor in the synthesis of high-nitrogen materials, which are sought after for applications as explosives, propellants, and pyrotechnics. These materials are characterized by their high heats of formation, significant gas-phase products upon decomposition, and often more environmentally benign combustion products compared to traditional energetic materials.

The research in this area focuses on leveraging the tetrazole ring's inherent stability and high nitrogen content (82.3% by weight in 5-aminotetrazole) as a scaffold for creating more complex energetic compounds. acs.org The introduction of explosophoric groups, such as nitro (NO2), azido (B1232118) (N3), and nitramino (N-NO2), onto the this compound backbone can significantly enhance the energetic performance of the resulting materials. researchgate.net However, a primary challenge lies in balancing the increase in energy with the maintenance of molecular stability. researchgate.net

Derivatives of 1,5-diamino-1H-tetrazole, which can be synthesized from this compound, have been shown to form a new family of energetic heterocyclic-based salts with good thermal stabilities. researchgate.net For instance, the reaction of 1,5-diamino-1H-tetrazole with iodomethane followed by metathesis with silver dinitramide or silver azide (B81097) yields highly energetic ionic liquids. researchgate.net These ionic liquids are of particular interest due to their low melting points and high decomposition onsets. researchgate.net